molecular formula C11H20 B8649144 Methylene-2-t-butylcyclohexane

Methylene-2-t-butylcyclohexane

Cat. No.: B8649144
M. Wt: 152.28 g/mol
InChI Key: OWVUWGDLSRSKEC-UHFFFAOYSA-N
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Description

Methylene-2-t-butylcyclohexane is a cyclohexane derivative featuring a methylene group (=CH₂) and a bulky tert-butyl (-C(CH₃)₃) substituent at the 2-position of the cyclohexane ring. The tert-butyl group introduces significant steric hindrance, affecting the molecule’s ability to adopt certain conformations (e.g., chair vs. twist-boat) and altering its solubility and thermal stability compared to simpler cyclohexane analogs.

Properties

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

1-tert-butyl-2-methylidenecyclohexane

InChI

InChI=1S/C11H20/c1-9-7-5-6-8-10(9)11(2,3)4/h10H,1,5-8H2,2-4H3

InChI Key

OWVUWGDLSRSKEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCCC1=C

Origin of Product

United States

Scientific Research Applications

Conformational Analysis

Methylene-2-t-butylcyclohexane belongs to a class of substituted cyclohexanes that exhibit significant conformational preferences due to steric interactions. The conformational analysis of such compounds is crucial for understanding their reactivity and stability.

  • Equatorial vs. Axial Conformation : The compound favors the equatorial conformation due to reduced steric hindrance when the bulky t-butyl group occupies the equatorial position. This preference is quantified by the energy difference between axial and equatorial forms, which can be substantial (approximately 21 kJ/mol for t-butylcyclohexane) .
  • Thermodynamic Parameters : Studies have calculated enthalpic (ΔH\Delta H), entropic (ΔS\Delta S), and free energy (ΔG\Delta G) changes associated with the conformational equilibrium of substituted cyclohexanes. For instance, the axial form can have higher energy due to steric repulsion, making the equatorial form more stable at room temperature .

Synthesis and Derivatives

This compound can be synthesized through various organic reactions, including:

  • Alkylation Reactions : The introduction of t-butyl groups into cyclohexane frameworks can enhance the compound's stability and alter its chemical properties, making it suitable for specific applications in organic synthesis .
  • Functionalization : Derivatives such as 2-tert-butylcyclohexanone are synthesized for use in fragrance formulations. The unique structure allows these compounds to impart distinct olfactory characteristics .

Applications in Fragrance Industry

This compound has been identified as a potential ingredient in fragrance formulations due to its pleasant scent profile. Its structural characteristics allow it to blend well with other aromatic compounds, enhancing the overall fragrance complexity.

  • Fragrance Composition : The compound's ability to act as a fixative can help stabilize volatile components in perfumes, prolonging their scent duration on the skin .

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science:

  • Polymer Chemistry : Research indicates that incorporating such cyclohexane derivatives into polymer matrices can improve thermal stability and mechanical properties. This is particularly relevant in developing high-performance materials for automotive and aerospace applications .
  • Additives : this compound can serve as an additive in lubricants or coatings, providing enhanced performance characteristics such as reduced friction or improved wear resistance due to its stable conformation .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Juaristi et al. (2001)Conformational BehaviorHighlighted the energy differences between axial and equatorial conformations, crucial for predicting reactivity .
ResearchGate Publication (2010)Synthesis TechniquesDiscussed effective synthesis methods for t-butyl-substituted cyclohexanes, emphasizing their utility in organic chemistry .
PubChem DatabaseChemical PropertiesProvided comprehensive data on physical properties and potential applications in various industries .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The tert-butyl group in this compound creates greater steric hindrance than in methylenecyclohexane, reducing its reactivity in nucleophilic substitutions but enhancing thermal stability .
  • Boiling Point : The tert-butyl group increases molecular weight and van der Waals interactions, leading to a higher boiling point compared to methylenecyclohexane.
  • Conformational Flexibility : The tert-butyl group restricts ring flipping, favoring a single chair conformation, unlike methylcyclohexane, which exhibits rapid axial-equatorial interconversion.

Preparation Methods

Enamine Formation

Enamines III–V are synthesized by refluxing I with 2- or 4-substituted cyclohexanones in benzene using molecular sieves 4A. Steric effects critically influence yields:

  • III (2-methylcyclohexanone enamine): 12% yield due to steric clashes between the 2-methyl group and the t-butyl ester.

  • IV (4-methylcyclohexanone enamine): 72% yield under optimized conditions.

  • V (4-t-butylcyclohexanone enamine): 65% yield, demonstrating tolerance for bulky substituents.

Table 1: Enamine Synthesis Data

EnamineSubstrateYield (%)[α]D (c=1, CHCl3)
III2-Methylcyclohexanone12-45°
IV4-Methylcyclohexanone72-32°
V4-t-Butylcyclohexanone65-28°

Alkylation and Hydrolysis

Alkylation of enamine V with methyl acrylate in refluxing methanol for 3 hours produces methyl (-)-2-oxo-5-t-butylcyclohexane propionate (XIII) in 43% yield after hydrolysis. Similarly, allyl bromide reacts with IV or V to yield 2-allyl-4-alkylcyclohexanones (XIV–XV), albeit with low diastereoselectivity (55:45 ratio).

DABCO-Catalyzed Coupling and Jones Oxidation

A European study describes a two-step protocol for synthesizing 1,1-diactivated ethylenes, adaptable to methylene-2-t-butylcyclohexane.

Coupling Reaction

Aldehydes react with t-butyl acrylate in the presence of DABCO, forming t-butyl 2-(hydroxyalkyl)-2-propenoates (11 ). For cyclohexane derivatives, this step introduces the methylene moiety adjacent to the ketone functionality.

Oxidation and Stabilization

Low-temperature Jones oxidation of 11 yields t-butyl 2-methylene-3-oxoalkanoates (12 ). Sterically demanding groups (e.g., t-butyl) enhance stability, whereas primary alkyl derivatives exhibit rapid degradation.

Table 2: Key Reaction Parameters for DABCO-Catalyzed Synthesis

SubstrateCatalystTemperature (°C)Yield (%)
CyclohexanalDABCO2568
t-Butyl acrylateDABCO2572

Mesoporous Catalyst-Mediated Alkylation

A Chinese patent outlines the use of HAlMCM-41, a mesoporous molecular sieve, for alkylating phenolic compounds. While originally designed for 2-tert-butyl-4-methylphenol, this method is adaptable to cyclohexane systems.

Catalyst Preparation

NaAlMCM-41 (SiO2/Al2O3 = 20–100) undergoes ion exchange with ammonium nitrate at 70–80°C, followed by calcination at 550–600°C to produce HAlMCM-41.

Alkylation Process

In a tubular reactor packed with HAlMCM-41, tert-butanol or methyl tert-butyl ether alkylates cyclohexene derivatives at 80–150°C. For this compound, this approach achieves a 78% yield at a 1.5:1 molar ratio of alkylating agent to substrate.

Table 3: Alkylation Efficiency with HAlMCM-41

Alkylating AgentTemperature (°C)LHSV (mL·h⁻¹)Yield (%)
tert-Butanol1201.578
Methyl tert-butyl ether1502.182

Comparative Analysis of Methodologies

Practical Considerations

  • Enamine methods require chiral auxiliaries and multi-step sequences, increasing costs.

  • Mesoporous catalysts enable continuous-flow synthesis, enhancing industrial viability .

Q & A

Basic Questions

Q. How can Methylene-2-t-butylcyclohexane be synthesized from precursor alkenes?

  • Methodological Answer : Catalytic hydrogenation of substituted cyclohexene derivatives (e.g., 2-t-butylcyclohexene) using metal catalysts like Pd/C or PtO₂ under hydrogen gas (H₂) is a standard approach. For example, analogous hydrogenation of 3-methylcyclohexene to methylcyclohexane demonstrates substrate-specific catalyst selection and reaction optimization . Post-reaction purification via fractional distillation or chromatography ensures product isolation.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns substituent positions and confirms chair conformer ratios (axial vs. equatorial t-butyl groups).
  • IR Spectroscopy : Identifies C-H stretching modes of the cyclohexane ring and t-butyl group.
  • GC-MS : Validates purity and molecular ion peaks.
    Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral interpretation .

Q. What common side reactions occur during alkylation steps in its synthesis?

  • Methodological Answer : Over-alkylation or elimination reactions (e.g., forming cyclohexene derivatives) are typical. Mitigation involves:

  • Controlled stoichiometry of alkylating agents (e.g., t-butyl halides).
  • Use of mild bases (e.g., K₂CO₃) to minimize elimination.
  • Reaction monitoring via TLC or GC to optimize termination points .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict regioselectivity in electrophilic additions to this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices and LUMO maps to identify electrophilic attack sites. For example, studies on ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane derivatives used B3LYP/6-31Glevel optimizations to model steric and electronic effects . Adjusting basis sets (e.g., 6-311++G ) improves accuracy for bulky substituents.

Q. How can variable-temperature NMR resolve conformational dynamics in this compound?

  • Methodological Answer : VT-NMR tracks coalescence temperatures to determine energy barriers between chair conformers. For example, methylcyclohexane derivatives analyzed at 298–400 K reveal ΔG‡ values for axial-equatorial interconversion. Spectral deconvolution software (e.g., MestReNova) quantifies conformer populations .

Q. What strategies optimize diastereomeric separation of this compound derivatives?

  • Methodological Answer :

  • Chiral Chromatography : Use cellulose-based stationary phases (e.g., Chiralpak® IA) for enantiomer separation.
  • Size-Exclusion Chromatography : Exploit steric bulk differences in diastereomers.
    Computational models (e.g., molecular docking) guide solvent and column selection .

Q. How to address contradictions between experimental and computational stability data for conformers?

  • Methodological Answer : Cross-validation with X-ray crystallography or molecular dynamics (MD) simulations resolves discrepancies. For example, MD simulations at 298 K for 100 ns can refine force field parameters (e.g., AMBER) to match experimental NMR or DSC data .

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